molecular formula C36H44N4O2 B125181 (1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol CAS No. 154466-37-2

(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

Cat. No. B125181
M. Wt: 564.8 g/mol
InChI Key: AMSNINGPDSUBHZ-WAUQNXBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxymanzamine A is an alkaloid that is manzamine A with a hydroxy substituent at position 8. Isolated from Pachypellina and Acanthostrongylophora, it exhibits inhibitory activity against Glycogen Synthase Kinase-3 (EC 2.7.11.26). It has a role as a metabolite, an anti-HSV-2 agent and an EC 2.7.11.26 (tau-protein kinase) inhibitor. It is a member of beta-carbolines, an alkaloid and a member of isoquinolines. It derives from a manzamine A.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from 3-(pyrimidin-4-yl)-1H-indole, closely related to the chemical structure , have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016).

Antimalarial Properties

Pyrido[3,2-b]indol-4-yl-amines, structurally similar to the queried compound, have been synthesized and shown significant activity against malaria, indicating potential use in antimalarial drug development (Görlitzer, Kramer, Meyer, Walter, Jomaa, & Wiesner, 2004).

Antiviral Applications

Studies on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives, which share similarities with the chemical , have revealed potential antiviral activities against HSV1 and HAV-MBB, suggesting a role in developing antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antidiabetic Potential

Compounds like Tryptoline-3-Carboxylic Acid Derivatives, structurally related to the queried molecule, have been investigated for their antidiabetic properties, presenting a potential application in diabetes treatment (Choudhary, Kohli, Kumar, & Joshi, 2011).

Potential in Cancer Treatment

Several compounds closely related to (1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol have been studied for their potential antitumor activities, indicating possible applications in cancer treatment (Nguyen et al., 1990; Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

properties

CAS RN

154466-37-2

Product Name

(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

Molecular Formula

C36H44N4O2

Molecular Weight

564.8 g/mol

IUPAC Name

(1R,4R,5Z,12R,13S,16Z)-26-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

InChI

InChI=1S/C36H44N4O2/c41-30-14-11-13-27-28-15-18-37-33(32(28)38-31(27)30)29-22-25-16-21-39-19-9-5-2-1-4-8-17-36(29,42)34-35(25,24-39)23-26-12-7-3-6-10-20-40(26)34/h1,4,7,11-15,18,22,25-26,34,38,41-42H,2-3,5-6,8-10,16-17,19-21,23-24H2/b4-1-,12-7-/t25-,26+,34-,35?,36+/m1/s1

InChI Key

AMSNINGPDSUBHZ-WAUQNXBMSA-N

Isomeric SMILES

C1CCN2CC[C@@H]3C=C([C@@](CC/C=C\C1)([C@H]4C3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

SMILES

C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

Canonical SMILES

C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O

synonyms

8-hydroxymanzamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Reactant of Route 2
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Reactant of Route 3
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Reactant of Route 4
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Reactant of Route 5
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
Reactant of Route 6
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol

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